molecular formula C15H16N4O4S B10916973 methyl 5-{[(6-ethyl-1-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)sulfanyl]methyl}furan-2-carboxylate

methyl 5-{[(6-ethyl-1-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)sulfanyl]methyl}furan-2-carboxylate

Cat. No.: B10916973
M. Wt: 348.4 g/mol
InChI Key: BCDMTYGLXHIKCV-UHFFFAOYSA-N
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Description

METHYL 5-{[(6-ETHYL-1-METHYL-7-OXO-6,7-DIHYDRO-1H-PYRAZOLO[4,3-D]PYRIMIDIN-5-YL)SULFANYL]METHYL}-2-FUROATE is a complex organic compound that belongs to the class of pyrazolopyrimidines. This compound is characterized by its unique structure, which includes a pyrazolo[4,3-d]pyrimidine core, a furoate ester, and a sulfanyl methyl group. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 5-{[(6-ETHYL-1-METHYL-7-OXO-6,7-DIHYDRO-1H-PYRAZOLO[4,3-D]PYRIMIDIN-5-YL)SULFANYL]METHYL}-2-FUROATE typically involves multi-step organic reactions The process begins with the preparation of the pyrazolo[4,3-d]pyrimidine core, which is achieved through the cyclization of appropriate precursors under controlled conditionsThe reaction conditions often involve the use of solvents such as methanol or toluene and catalysts like p-toluenesulfonic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial to ensure the scalability and reproducibility of the synthesis.

Chemical Reactions Analysis

Types of Reactions

METHYL 5-{[(6-ETHYL-1-METHYL-7-OXO-6,7-DIHYDRO-1H-PYRAZOLO[4,3-D]PYRIMIDIN-5-YL)SULFANYL]METHYL}-2-FUROATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the sulfanyl methyl group, where nucleophiles like halides or amines replace the sulfanyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; performed in solvents like ethanol or tetrahydrofuran.

    Substitution: Halides, amines; reactions often conducted in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and substituted analogs, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

METHYL 5-{[(6-ETHYL-1-METHYL-7-OXO-6,7-DIHYDRO-1H-PYRAZOLO[4,3-D]PYRIMIDIN-5-YL)SULFANYL]METHYL}-2-FUROATE has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of METHYL 5-{[(6-ETHYL-1-METHYL-7-OXO-6,7-DIHYDRO-1H-PYRAZOLO[4,3-D]PYRIMIDIN-5-YL)SULFANYL]METHYL}-2-FUROATE involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. For example, it may bind to nucleic acids or proteins, disrupting their normal function and leading to antimicrobial or anticancer activities .

Comparison with Similar Compounds

Similar Compounds

    METHYL 5-{[(6-ETHYL-1-METHYL-7-OXO-6,7-DIHYDRO-1H-PYRAZOLO[4,3-D]PYRIMIDIN-5-YL)SULFANYL]METHYL}-2-FUROATE: shares structural similarities with other pyrazolopyrimidine derivatives, such as:

Uniqueness

The uniqueness of METHYL 5-{[(6-ETHYL-1-METHYL-7-OXO-6,7-DIHYDRO-1H-PYRAZOLO[4,3-D]PYRIMIDIN-5-YL)SULFANYL]METHYL}-2-FUROATE lies in its specific structural features, such as the furoate ester and the sulfanyl methyl group, which confer distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C15H16N4O4S

Molecular Weight

348.4 g/mol

IUPAC Name

methyl 5-[(6-ethyl-1-methyl-7-oxopyrazolo[4,3-d]pyrimidin-5-yl)sulfanylmethyl]furan-2-carboxylate

InChI

InChI=1S/C15H16N4O4S/c1-4-19-13(20)12-10(7-16-18(12)2)17-15(19)24-8-9-5-6-11(23-9)14(21)22-3/h5-7H,4,8H2,1-3H3

InChI Key

BCDMTYGLXHIKCV-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)C2=C(C=NN2C)N=C1SCC3=CC=C(O3)C(=O)OC

Origin of Product

United States

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